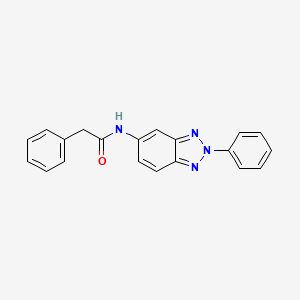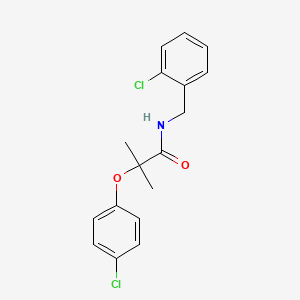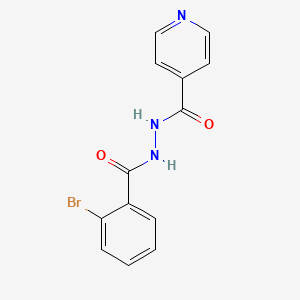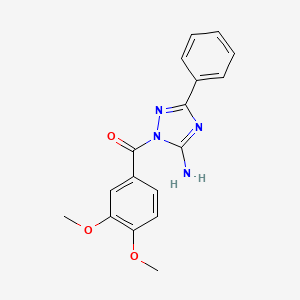
N-(tert-butyl)-4-methoxy-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-methoxy-3-nitrobenzamide, also known as TBN, is a chemical compound that has gained attention in scientific research due to its potential as a biological tool. TBN is a nitrobenzamide derivative that has been used in various biological studies to investigate protein-protein interactions and enzyme activity. In
Wirkmechanismus
N-(tert-butyl)-4-methoxy-3-nitrobenzamide works by binding to the active site of enzymes or the binding pocket of proteins. This binding can lead to changes in the conformation of the protein or enzyme, which can affect its activity. This compound has been shown to inhibit the activity of histone deacetylases and sirtuins by binding to their active sites.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of sirtuins. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activity of histone deacetylases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(tert-butyl)-4-methoxy-3-nitrobenzamide in lab experiments is its ability to selectively bind to proteins and enzymes. This allows researchers to investigate specific protein-protein interactions or enzyme activity. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using this compound is its potential for non-specific binding to proteins and enzymes. This can lead to false positive results and must be carefully controlled for in experiments.
Zukünftige Richtungen
There are many future directions for research involving N-(tert-butyl)-4-methoxy-3-nitrobenzamide. One area of interest is the development of this compound derivatives with improved binding specificity and affinity. Additionally, this compound could be used in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential as a biological tool. Its ability to selectively bind to proteins and enzymes has made it useful in investigating protein-protein interactions and enzyme activity. This compound has various biochemical and physiological effects and has potential as a therapeutic agent. Further research is needed to fully understand the potential of this compound in scientific research and drug development.
Synthesemethoden
N-(tert-butyl)-4-methoxy-3-nitrobenzamide can be synthesized through a reaction between 4-methoxy-3-nitrobenzoic acid and tert-butylamine. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-methoxy-3-nitrobenzamide has been widely used in scientific research as a biological tool. Its ability to bind to proteins and enzymes has made it useful in investigating protein-protein interactions and enzyme activity. This compound has been used to study the activity of various enzymes, including histone deacetylases and sirtuins. It has also been used to investigate the interaction between proteins, such as the interaction between p53 and MDM2.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)13-11(15)8-5-6-10(18-4)9(7-8)14(16)17/h5-7H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZLVYZNDEEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5694387.png)
![ethyl (2-imino-3-{[(5-nitro-2-furyl)methylene]amino}-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride](/img/structure/B5694395.png)
![3-methyl-N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5694412.png)
![{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile](/img/structure/B5694415.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5694436.png)


![3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5694455.png)




